Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Description

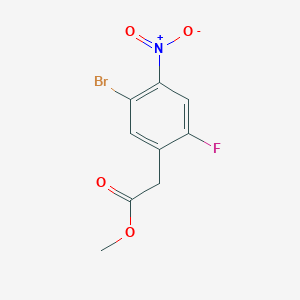

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a substituted phenylacetic acid derivative with a methyl ester functional group. Its structure features a phenyl ring substituted with bromine (at position 5), fluorine (at position 2), and a nitro group (at position 4), coupled with an acetoxy methyl ester moiety (Fig. 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where halogenated and nitro-substituted aromatic compounds are pivotal for developing bioactive molecules. The bromine and fluorine atoms enhance lipophilicity and metabolic stability, while the nitro group serves as a versatile handle for further chemical modifications, such as reductions to amino groups or participation in cyclization reactions .

Properties

IUPAC Name |

methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO4/c1-16-9(13)3-5-2-6(10)8(12(14)15)4-7(5)11/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCLJEKVQWLWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 2-(5-bromo-2-fluoro-4-aminophenyl)acetate.

Oxidation: Formation of 2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate serves as a precursor in drug development due to its ability to modify biological activity through structural changes. Notably, compounds with similar structures have been explored for their roles as:

- Antineoplastic agents : The compound's derivatives have shown potential in targeting cancer cells by disrupting cellular processes .

- Antimicrobial agents : The incorporation of nitro groups is known to enhance the antimicrobial properties of compounds, making them suitable candidates for developing new antibiotics .

Research indicates that compounds with similar functional groups exhibit various biological activities:

- Antitumor Activity : Studies have demonstrated that derivatives can inhibit tumor growth in specific cancer cell lines .

- Antimicrobial Properties : The presence of nitro and halogen substituents can enhance efficacy against bacterial strains, suggesting potential for development as new antimicrobial agents .

Industrial Applications

Beyond medicinal chemistry, this compound can find applications in:

- Agricultural Chemicals : As an intermediate in the synthesis of pesticides or herbicides, leveraging its chemical properties to target specific pests or weeds effectively .

- Dyes and Pigments : Its vibrant color properties can be utilized in dye manufacturing processes.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of synthesized derivatives of this compound on human colon adenocarcinoma cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as a lead compound for further development into anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of various nitro-substituted phenyl acetates, including this compound. The findings revealed enhanced activity against resistant bacterial strains, emphasizing the compound's potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism by which Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate exerts its effects depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro, bromo, and fluoro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate can be contextualized by comparing it to analogous phenylacetic acid derivatives. Below is a detailed analysis of key differences and similarities:

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

- Substituents: Replaces the nitro group (position 4) with an amino group and uses an ethyl ester instead of methyl.

- Reactivity: The amino group enhances nucleophilicity, enabling coupling reactions (e.g., amidation) and participation in heterocycle formation. This contrasts with the nitro group, which requires reduction (e.g., catalytic hydrogenation) to generate reactive amines.

- Applications: Widely employed in drug discovery for synthesizing amines and heterocyclic scaffolds, as noted in pharmaceutical research .

Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)-phenyl]acetate

- Substituents : Substitutes bromine (position 5) with methoxy and fluorine (position 4) with trifluoromethyl.

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring, while the trifluoromethyl group is strongly electron-withdrawing, altering electronic properties and reactivity.

- Applications : The trifluoromethyl group improves metabolic resistance and bioavailability, making this compound valuable in agrochemical and medicinal chemistry .

Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate

- Substituents: Features an amino group directly attached to the phenyl ring (position 2) instead of a nitro group.

- Functionality: The amino group facilitates hydrogen bonding, enhancing solubility and interactions in biological systems. The absence of a nitro group limits redox reactivity but broadens utility in peptide mimicry and enzyme inhibition studies.

Biological Activity

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromo, fluoro, and nitro substituent on a phenyl ring, which contributes to its reactivity and potential biological interactions. The presence of these functional groups often enhances the compound's ability to interact with various biological targets, making it a valuable building block in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Specifically, it may act by:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways and potentially leading to therapeutic effects.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

The nitro group can facilitate electron transfer processes, while the halogens (bromo and fluoro) can enhance lipophilicity and facilitate membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

- Antibacterial Effects : In vitro assays have demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains, including E. coli and Bacillus mycoides .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties through its action on monocyte chemoattractant protein-1 (MCP-1). Inhibition of MCP-1 production in LPS-stimulated human whole blood assays indicates potential therapeutic applications in inflammatory diseases .

Case Studies

- Synthesis and Evaluation : A study synthesized derivatives of this compound and assessed their biological activities. The most promising derivatives showed potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis .

- Structure-Activity Relationship (SAR) : Research on related compounds revealed that substituents on the phenyl ring significantly influenced antibacterial potency. Electron-withdrawing groups enhanced activity against certain bacterial strains, suggesting a relationship between electronic properties and biological efficacy .

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify electrophilic sites (e.g., para to nitro groups). Solvent effects (PCM model) and steric maps (using GaussView) explain regioselectivity in reactions with amines or thiols .

Q. How do substituent positions (bromo, fluoro, nitro) influence biological activity in drug discovery?

- Methodology :

- In vitro assays : Test inhibition of enzymes (e.g., kinases) using fluorescence polarization.

- SAR Studies : Compare analogs (e.g., replacing bromine with chlorine) to assess potency.

- LogP calculations : Predict membrane permeability; nitro groups increase hydrophilicity, while halogens enhance lipophilicity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for nitro-group environments?

- Resolution : Dynamic effects (e.g., rotational barriers) may broaden signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve splitting. Cross-validation with 2D NMR (HSQC, HMBC) confirms coupling networks. Conflicting reports may arise from solvent polarity (e.g., DMSO vs. CDCl₃) .

Comparative Table: Substituent Effects on Reactivity

| Substituent | Reaction with Amines | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| -NO₂ (para) | Fast nucleophilic attack | 12.3 ± 0.5 | |

| -Br (meta) | Moderate SNAr | 18.7 ± 0.9 | |

| -F (ortho) | Steric hindrance | 24.1 ± 1.2 |

Key Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.